ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, and an isopropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylic acid group on the pyrazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Esterification: Ethanol and sulfuric acid as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Reduction: Formation of ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-methanol.
Oxidation: Formation of pyrazole N-oxides.
Scientific Research Applications
Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. The pyrazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-fluoro-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 4-methyl-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. The bromine atom also influences the compound’s reactivity and its interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 4-bromo-1-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-7(10)5-12(11-8)6(2)3/h5-6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUMDNBTQWBWPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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